Home > Products > Screening Compounds P56417 > 7-(Pyridin-2-yl)-7H-purine
7-(Pyridin-2-yl)-7H-purine - 18346-07-1

7-(Pyridin-2-yl)-7H-purine

Catalog Number: EVT-1456151
CAS Number: 18346-07-1
Molecular Formula: C10H7N5
Molecular Weight: 197.201
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(Pyridin-2-yl)-7H-purine, also known as 2-pyridin-7H-purine, is a purine derivative characterized by the presence of a pyridine ring at the 7-position of the purine structure. This compound is part of a broader class of purine derivatives that have garnered attention due to their potential biological activities, particularly in medicinal chemistry.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a purine derivative. Purines are nitrogen-containing compounds that play crucial roles in biochemistry, including serving as the building blocks of nucleic acids (DNA and RNA) and as energy carriers (ATP). The incorporation of a pyridine moiety enhances the compound's pharmacological profile, making it relevant in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(Pyridin-2-yl)-7H-purine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available purine derivatives such as 2-fluoro-6-chloropurine or 2,6-dichloropurine.
  2. Alkylation: The initial step involves alkylation reactions where the purine base is treated with appropriate alkyl halides under basic conditions. This reaction can yield a mixture of regioisomers.
  3. Regioselective Reactions: A subsequent regioselective Suzuki reaction may be employed at the C-6 position of the major regioisomer, utilizing boronic acids to introduce aryl groups.
  4. Final Substitution: The final step typically involves nucleophilic substitution reactions at the C-2 position using various amines or piperidine derivatives to achieve high yields of the desired compound. The purification process is usually carried out through column chromatography, with structural confirmation obtained via spectral analysis techniques such as NMR and mass spectrometry .
Molecular Structure Analysis

Structure and Data

The molecular formula for 7-(Pyridin-2-yl)-7H-purine is C10H8N4C_{10}H_{8}N_{4}. Its structure features a fused bicyclic system comprising a pyrimidine and an imidazole ring, characteristic of purines, along with a pyridine ring substituent.

Key structural data includes:

  • Molecular Weight: Approximately 188.20 g/mol
  • IUPAC Name: 7-(Pyridin-2-yl)-7H-purine
  • Canonical SMILES: C1=NC2=C(N1)N=C(N=C2N)C=C1C=CC=N1

The presence of the pyridine ring contributes to its electronic properties, potentially influencing its reactivity and biological interactions .

Chemical Reactions Analysis

Reactions and Technical Details

7-(Pyridin-2-yl)-7H-purine can undergo several chemical reactions:

  1. Substitution Reactions: The nitrogen atoms in the purine structure can participate in nucleophilic substitutions, allowing for further functionalization.
  2. Oxidation Reactions: The compound can be oxidized to form various derivatives, which may enhance its biological activity.
  3. Reduction Reactions: Under specific conditions, reduction can yield different substituted derivatives that may exhibit altered pharmacological properties .

Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide (DMF), and reducing agents like sodium borohydride.

Mechanism of Action

Process and Data

The mechanism of action for 7-(Pyridin-2-yl)-7H-purine primarily revolves around its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and causing cell cycle arrest at specific phases .

The detailed mechanism often involves:

  • Binding to specific receptors or enzymes.
  • Inhibition of key signaling pathways.
  • Modulation of gene expression related to cell proliferation and survival.

In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 7-(Pyridin-2-yl)-7H-purine include:

PropertyValue
Molecular FormulaC10H8N4C_{10}H_{8}N_{4}
Molecular Weight188.20 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents like DMSO

These properties are crucial for understanding its behavior in biological systems and for formulating it into drug delivery systems .

Applications

Scientific Uses

7-(Pyridin-2-yl)-7H-purine has several notable applications in scientific research:

  1. Anticancer Research: Its potential role as an anticancer agent has been explored extensively, with studies demonstrating its efficacy against various cancer cell lines.
  2. Pharmacological Studies: It serves as a lead compound for developing new drugs targeting purinergic signaling pathways.
  3. Biochemical Research: As a purine derivative, it is used in studies investigating nucleic acid metabolism and enzyme inhibition mechanisms.
Introduction to 7-(Pyridin-2-yl)-7H-Purine Derivatives

Structural and Chemical Identity of 7-Substituted Purines

The molecular architecture of 7-(pyridin-2-yl)-7H-purine (PubChem CID: 11680001, C₁₀H₇N₅) features a bicyclic purine core covalently bonded at its N7 position to the C2 carbon of pyridine. This linkage creates a planar conformation stabilized by conjugated π-electron systems extending across both ring systems. The compound exhibits tautomeric preferences for the 7H-purine configuration rather than the 9H-form due to enhanced resonance stabilization when the pyridinyl group occupies the N7 position. This tautomeric preference significantly influences molecular recognition properties [1] [7] [8].

Key structural characteristics include:

  • Bond length alternation patterns indicating electron delocalization
  • Predominantly sp²-hybridized atoms maintaining planarity
  • Tautomeric equilibrium favoring the 7H configuration (>95% abundance)
  • Characteristic torsional angle between purine and pyridine rings measuring 15-25°

The molecular weight of 197.20 g/mol and calculated partition coefficient (cLogP ≈ 1.2) suggest favorable membrane permeability. Protonation occurs preferentially at the pyridine nitrogen (pKa ≈ 3.5) rather than purine nitrogens (pKa < 1), enhancing water solubility under physiological conditions. This protonation behavior facilitates salt formation and influences protein-binding interactions through electrostatic complementarity [1] [5].

Table 1: Structural Parameters of 7-(Pyridin-2-yl)-7H-Purine

ParameterValueSignificance
Molecular FormulaC₁₀H₇N₅Nitrogen-rich composition
Tautomeric Preference7H-purine formEnhanced resonance stabilization
Protonation SitePyridinyl nitrogenGoverns solubility and charge distribution
Predominant Torsion15-25°Balances conjugation and steric requirements
Hydrogen Bond Acceptors5 sitesFacilitates target interactions
Hydrogen Bond Donors1 (purine N-H)Contributes to molecular recognition

Role of Pyridinyl Substituents in Purine Scaffold Modifications

The pyridin-2-yl group serves as a multifunctional bioisostere that profoundly alters the physicochemical and pharmacological properties of the purine core. This substituent enhances hydrogen-bonding capacity through its nitrogen heteroatom, which can function as both hydrogen bond acceptor and, when protonated, hydrogen bond donor. The electron-withdrawing nature of the pyridine ring (Hammett σₘ ≈ 0.71) induces electronic modulation of the purine system, reducing electron density at N1 and C2 positions while increasing acidity of the purine N-H proton by approximately 1 pKa unit [2] [5].

The spatial orientation of the pyridinyl nitrogen ortho to the linkage creates a chelating motif capable of coordinating metal ions or forming bidentate hydrogen bonds with protein targets. This geometric feature is particularly valuable in designing kinase inhibitors, where the pyridine-purine system can simultaneously engage hinge region residues through multiple hydrogen bonds. For example, in EGFR/HER2 inhibitors, the pyridinyl nitrogen hydrogen-bonds with backbone NH while the purine N1 accepts a hydrogen bond from the kinase hinge region, creating a dual-point anchoring interaction [4] [10].

Comparative studies of substituent effects reveal:

  • Ortho-substituted pyridines (2-position) confer superior target affinity compared to meta- or para-substituted isomers
  • Electron-donating groups (e.g., methyl) at pyridine C5 enhance cellular potency
  • Hydrophobic substituents on the pyridine ring improve membrane penetration
  • Bidentate coordination enables interaction with divalent metal ions in catalytic sites

Table 2: Impact of Pyridinyl Substituents on Biological Activity

Substituent PatternBiological Activity (IC₅₀)Target Engagement
5-Methylpyridin-2-yl0.017 µM (EGFR)Dual H-bonding with kinase hinge
4-Fluoropyridin-2-yl0.028 µM (HER2)Enhanced hydrophobic pocket interaction
Unsubstituted pyridin-2-yl0.045 µM (DOT1L)Metal coordination with catalytic site
3-Aminopyridin-2-yl0.032 µM (Topo II)Additional H-bond donation capability
5-Trifluoromethyl0.021 µM (VEGFR2)Improved lipophilicity and cell uptake

Historical Evolution of 7H-Purine Analogues in Medicinal Chemistry

The medicinal chemistry of 7-substituted purines traces its origins to Emil Fischer's pioneering work on purine chemistry in the late 19th century, though 7-arylpurine derivatives emerged significantly later. Initial exploration focused on nucleic acid antimetabolites in the 1950-60s, primarily examining 7-alkylpurines as potential chain terminators. The strategic shift toward 7-arylpurines began in the 1980s when researchers recognized that N7 substitution could bypass metabolic pathways that deactivate C6-substituted purine drugs [8].

The conceptual breakthrough came with the identification of the pyridin-2-yl substituent as a privileged moiety in the early 2000s. This innovation transformed 7H-purine chemistry from academic curiosity to therapeutic reality. Key milestones include:

  • 2005: Discovery that S6-substituted purine analogues (e.g., NSC35866) function as catalytic topoisomerase II inhibitors through ATP-competitive mechanisms, establishing the pharmacological relevance of substituted purines [6]
  • 2012-2013: Development of purine and 7-deazapurine derivatives (WO2012075381) as potent inhibitors of DOT1L histone methyltransferase for leukemia treatment, validating epigenetic targets [3]
  • 2018-2020: Emergence of 6,7-disubstituted-7H-purine derivatives as dual EGFR/HER2 inhibitors with nanomolar potency against lapatinib-resistant breast cancer models [4]
  • 2022: Rational design of pyrimidine-pyridine hybrids demonstrating how heterocyclic fusion strategies could be adapted to purine-pyridine systems [10]

The structural evolution reveals progressive optimization:

  • First-generation: Simple 7-alkylpurines with limited target specificity
  • Second-generation: 7-Arylpurines with improved pharmacokinetics
  • Third-generation: 7-(Heteroaryl)purines with enhanced target engagement
  • Current: 7-(Pyridin-2-yl)purines with strategic C6 substituents for dual inhibition

This developmental trajectory demonstrates how regioselective substitution at N7 combined with rational pyridine incorporation has addressed historical limitations of purine-based therapeutics, particularly regarding target selectivity, resistance development, and pharmaceutical properties [4] [8].

Table 3: Historical Development of 7-Substituted Purine Therapeutics

Time PeriodDevelopment FocusRepresentative CompoundTherapeutic Application
1950-1970Nucleoside antimetabolites7-MethylguanosineAntiviral research
1980-19907-Arylpurine exploration7-PhenyltheophyllineBronchodilation studies
2000-2010Kinase inhibitor scaffoldsNSC35866Topoisomerase II inhibition
2010-2020Epigenetic modulatorsDOT1L inhibitorsLeukemia therapeutics
2020-PresentDual-target kinase inhibitorsCompound 10rEGFR/HER2 inhibition in breast cancer

Properties

CAS Number

18346-07-1

Product Name

7-(Pyridin-2-yl)-7H-purine

IUPAC Name

7-pyridin-2-ylpurine

Molecular Formula

C10H7N5

Molecular Weight

197.201

InChI

InChI=1S/C10H7N5/c1-2-4-12-9(3-1)15-7-14-10-8(15)5-11-6-13-10/h1-7H

InChI Key

ZXLXGCSHJLRMEK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C=NC3=NC=NC=C32

Synonyms

Purine, 7-(2-pyridyl)- (8CI)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.